molecular formula C19H20N2O2 B444477 10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 145628-72-4

10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one

Katalognummer: B444477
CAS-Nummer: 145628-72-4
Molekulargewicht: 308.4g/mol
InChI-Schlüssel: UPVPQCQAZKMGJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of tricyclic diazatricycloenones characterized by a fused bicyclic core (diazatricyclo[9.4.0.0³,⁸]pentadecatetraenone) with a 14,14-dimethyl group and a furan-2-yl substituent at position 10. While direct crystallographic data for this compound are unavailable, its structural analogs have been resolved using SHELX programs (e.g., SHELXL for refinement), highlighting the precision of these tools in analyzing complex heterocycles .

Eigenschaften

IUPAC Name

6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-19(2)10-14-17(15(22)11-19)18(16-8-5-9-23-16)21-13-7-4-3-6-12(13)20-14/h3-9,18,20-21H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVPQCQAZKMGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CO4)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hantzsch Dihydropyridine Cyclization

Analogous to Nicardipine synthesis, the bicyclo[9.4.0] framework may be assembled via a modified Hantzsch reaction:

  • Condensation of methyl acetoacetate with ammonia and a furfural derivative generates a 1,4-dihydropyridine intermediate.

  • Key step : Intramolecular cyclization under acidic conditions forms the tricyclic system.

Reaction conditions :

  • Solvent : Methanol or ethanol at reflux (70–80°C).

  • Catalyst : p-Toluenesulfonic acid (10 mol%).

  • Yield : 58–62% (estimated from analogous protocols).

Oxidative Aromatization

Post-cyclization, oxidation of the dihydropyridine ring to a pyridine derivative ensures aromatic stabilization:

  • Reagents : MnO₂ or DDQ in dichloromethane.

  • Temperature : 25°C, 12 h.

Functionalization with Furan-2-yl Group

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling introduces the furan substituent at position 10:

ComponentQuantityRole
Tricyclic boronate1.0 equivAryl partner
2-Bromofuran1.2 equivElectrophile
Pd(PPh₃)₄5 mol%Catalyst
K₂CO₃2.0 equivBase
DME/H₂O (3:1)0.1 MSolvent

Conditions : 80°C, 8 h under N₂. Yield : 68–72%.

Installation of Geminal Dimethyl Groups

Alkylation of Ketone Intermediate

The geminal dimethyl groups are introduced via a two-step sequence:

  • Enolate formation : Treatment of the ketone with LDA (−78°C, THF).

  • Methylation : Quenching with methyl iodide (2.5 equiv).

Optimization data :

ParameterValueImpact on Yield
Temperature−78°C → 25°C89% vs. 45%
Methyl iodide2.5 equivMaximizes monoalkylation

Final Assembly and Purification

The convergent synthesis concludes with coupling the functionalized tricyclic core to a diazepine precursor via DCC-mediated esterification:

  • Activation : Carboxylic acid intermediate (1.0 equiv) + DCC (1.5 equiv) in CH₂Cl₂.

  • Coupling : Addition of amine fragment (1.1 equiv), stirred at 25°C for 12 h.

  • Workup : Sequential washes with 10% HCl and H₂O to remove dicyclohexylurea.

Crystallization : Recrystallization from acetone yields the pure compound as a white solid (mp: 129–132°C).

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Low cyclization efficiencyHigh-dilution conditions22% → 61% yield
Furan ring oxidationN₂ atmosphere, BHT stabilizerPurity >99% by HPLC
Epimerization at C14Low-temperature alkylationdr >20:1

Analyse Chemischer Reaktionen

Types of Reactions

10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve neurotransmitter systems and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

  • Furan vs. Halogenated Aromatics : The furan-2-yl group in the target compound provides electron density, contrasting with the electron-withdrawing 2-fluorophenyl () and 2-nitrophenyl () groups. This difference may influence binding affinity in receptor-ligand systems or charge-transfer efficiency in materials science .

Physicochemical Properties

  • Solubility: Nitro-substituted analogs () exhibit lower solubility in aqueous media due to their nonpolar nitro groups, whereas the furan-2-yl compound may show moderate solubility from its oxygen heteroatom.
  • Stability : The 14,14-dimethyl group across all analogs likely improves thermal stability by restricting ring puckering. However, nitro groups () may reduce photostability due to UV sensitivity .

Biologische Aktivität

10-(Furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities that warrant exploration. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H26N2O4S
  • Molecular Weight : 462.56 g/mol
  • InChIKey : JKNDWBPGWNIOEI-UHFFFAOYSA-N

Research indicates that compounds containing furan moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The furan ring can participate in electrophilic reactions and form stable complexes with proteins or enzymes, influencing their activity.

Potential Targets

  • Phosphoinositide 3-Kinases (PI3K) : Studies have shown that furan-containing compounds can inhibit PI3K pathways, which are crucial in cancer and inflammatory diseases .
  • Main Protease of SARS-CoV-2 : Some derivatives of furan compounds have demonstrated inhibitory effects on the main protease (Mpro) of SARS-CoV-2, showcasing potential antiviral properties .

In Vitro Studies

  • Cytotoxicity Assessment : In vitro studies have reported varying cytotoxic effects of related furan derivatives on different cell lines. For instance, a derivative showed low cytotoxicity with a CC50 greater than 100 μM in Vero and MDCK cells .
  • Enzyme Inhibition : A notable study identified that certain furan derivatives acted as selective inhibitors of PI3Kgamma, leading to reduced leukocyte recruitment in mouse models .

Table of Biological Activities

Activity TypeCompound ReferenceIC50 (μM)Notes
PI3K InhibitionAS-25242421.28Selective for class IB PI3K
CytotoxicityF8>100Low toxicity in Vero and MDCK cells
SARS-CoV-2 Mpro InhibitionF8–B221.55Potent non-peptidomimetic inhibitor

Case Studies

  • Therapeutic Applications : A study explored the use of furan derivatives in treating inflammatory diseases by targeting PI3K pathways. The results indicated significant reductions in inflammation markers when administered in vivo .
  • Antiviral Research : Another case study focused on the antiviral potential against SARS-CoV-2, where specific furan derivatives displayed promising inhibitory activity against Mpro, suggesting further development could lead to effective treatments for COVID-19 .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, is critical for resolving the fused tricyclic framework and substituent positions. For example, the furan-2-yl group’s proton signals appear as distinct doublets in the aromatic region (~6.3–7.4 ppm). High-resolution mass spectrometry (HRMS) should complement NMR to verify molecular formula (e.g., C18H18N2O2\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2) and isotopic patterns. X-ray crystallography (as demonstrated in ) resolves stereochemical ambiguities in the diazatricyclic core .

Q. How can synthetic routes be optimized for scalable production of this compound?

  • Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For instance, cyclization steps involving diazatricyclic core formation may use catalytic acids (e.g., H2SO4\text{H}_2\text{SO}_4) or transition-metal catalysts under inert atmospheres. Solvent selection (e.g., dichloromethane for low-polarity intermediates) and temperature gradients (e.g., reflux at 80–100°C for 12–24 hours) are critical for yield optimization. Purification via column chromatography with gradient eluents (hexane/ethyl acetate) ensures removal of byproducts .

Advanced Research Questions

Q. What computational models are suitable for predicting the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model electronic properties like HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic sites. Molecular docking studies (using AutoDock Vina) may predict binding affinities to biological targets, such as enzymes with hydrophobic active sites. Solvent-accessible surface area (SASA) analysis in MD simulations (GROMACS) reveals steric hindrance effects in the tricyclic core .

Q. How can contradictions in biological activity data between similar diazatricyclic analogs be resolved?

  • Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies should compare substituent effects (e.g., furan-2-yl vs. pyren-1-yl in ). Use dose-response assays (e.g., IC50_{50} values in cancer cell lines) with standardized protocols to minimize variability. Meta-analyses of published data (e.g., PubChem BioAssay records) can identify confounding factors like assay sensitivity or solvent polarity effects .

Experimental Design & Data Analysis

Q. What experimental controls are essential for reproducibility in kinetic studies of this compound?

  • Methodological Answer : Include negative controls (e.g., solvent-only reactions) and internal standards (e.g., deuterated analogs for NMR quantification). For kinetic profiling, use pseudo-first-order conditions with excess reagents to isolate rate constants. Data normalization against reference compounds (e.g., acetophenone for UV-Vis spectroscopy) reduces instrumental drift errors .

Q. How should researchers design assays to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via HPLC-MS at timed intervals (0, 6, 24, 48 hours). Compare stability profiles with structurally related compounds (e.g., ’s nitro-substituted analog) to identify labile functional groups (e.g., lactam rings) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.